Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate is a compound that belongs to the class of organic compounds known as esters, specifically fatty acid esters. This compound features a complex structure that includes a carbamoyl group attached to a phenylpropanoate backbone. It is recognized for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical databases and literature, including the Human Metabolome Database, which provides insights into its molecular characteristics and biological relevance . Additionally, patents related to its synthesis and applications offer valuable information on its utility in pharmaceutical contexts .
Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate is classified as an ester and more specifically as a fatty acid ester. Its IUPAC name reflects its structural components, including the ethyl group, carbamoyl moiety, and phenylpropanoate structure. The chemical formula is , with a molecular weight of approximately 273.34 g/mol.
The synthesis of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and composition of the synthesized compound.
The molecular structure of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate can be depicted as follows:
CCOC(=O)C(CC)C1=CC=CC=C1
InChI=1S/C16H19NO3/c1-4-20-16(19)15(13-5-7-14(8-6-13)12-9-10-18-11-12)17(2)3/h5-12H,4H2,1-3H3
Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate can participate in various chemical reactions:
Reactions involving this compound are typically monitored using chromatographic methods to assess conversion rates and product formation.
Further research is required to elucidate specific pathways and targets in biological systems where this compound may exert effects.
Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate is expected to possess the following physical properties:
Key chemical properties include:
Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate has potential applications in:
This detailed overview highlights the significance of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate within scientific research and its potential applications in various fields. Further studies are necessary to fully understand its mechanisms of action and therapeutic potential.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1